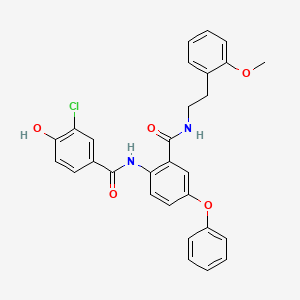

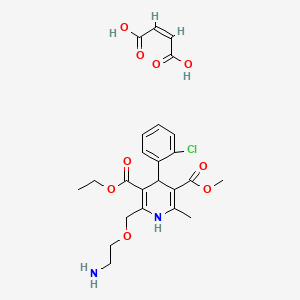

3,3,6,6-四甲基-9-(4-((2-甲基苄基)氧基)苯基)-3,4,5,6,7,9-六氢-1H-呫吨-1,8(2H)-二酮

描述

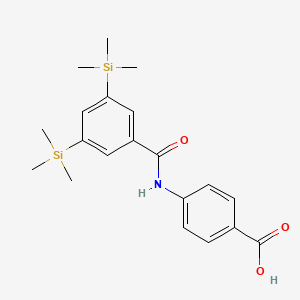

BMS 986187 is a positive allosteric modulator of δ-opioid receptors. In the presence of the endogenous δ-opioid receptor agonist leu-enkephalin, BMS 986187 has an average EC50 value of 30 nM for β-arrestin recruitment, but has little to no activity in the absence of an agonist. It is 100-fold selective for δ- over µ-opioid receptors in the presence of leu-enkephalin and the endogenous µ-opioid receptor agonist endomorphin I, respectively.

BMS-986187 is a novel Potent and Selective Positive Allosteric Modulators of the delta-Opioid Receptor.

科学研究应用

抗菌特性

- 一项研究合成了该化合物的衍生物,并在琼脂孔扩散实验中发现它们表现出良好至优异的抗菌和抗真菌活性 (Angajala et al., 2017)。

抗癌潜力

- 研究表明,一些衍生物对癌细胞系表现出有希望的抗增殖特性,表明其作为抗癌剂的潜力 (Mulakayala et al., 2012)。

结构和光谱分析

- 基于分子对接研究,对该化合物的衍生物进行了比较分析,提供了对其结构几何和潜在药理学重要性的见解 (Kumar et al., 2020)。

合成技术

- 报道了一种用于合成相关化合物的一步法简单、环保的反应,展示了合成技术的发展 (Navarro et al., 2016)。

抗氧化和抗菌活性

- 合成的该化合物的衍生物经过评估,具有抗氧化、抗菌和抗增殖活性,显示出作为抗氧化剂和抗增殖剂的潜力 (Zukić et al., 2018)。

香兰素衍生物化合物

- 对与该化学结构相关的香兰素衍生物化合物的研究揭示了对各种细菌的强抗菌活性 (Retnosari et al., 2021)。

分子间相互作用

- 对与本化合物密切相关的呫吨二酮分子的研究重点介绍了它们的分子间相互作用和生物活性潜力,特别是作为抗氧化剂和乙酰胆碱酯酶抑制剂 (Purushothaman & Thiruvenkatam, 2018)。

作用机制

Target of Action

BMS-986187, also known as 3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, is a selective positive allosteric modulator (PAM) of the δ-opioid receptor . The δ-opioid receptor is an emerging target for the management of chronic pain and depression .

Mode of Action

BMS-986187 interacts with its target, the δ-opioid receptor, by enhancing the receptor’s response to its natural ligands . This interaction results in a change in the receptor’s conformation, which leads to the activation of intracellular signaling pathways . BMS-986187 exhibits 100-fold selectivity for the δ-opioid receptor over the μ-opioid receptor .

Biochemical Pathways

The δ-opioid receptor is part of the G-protein-coupled receptor (GPCR) family. When BMS-986187 binds to the δ-opioid receptor, it enhances the receptor’s response to its natural ligands, leading to the activation of G-protein signaling pathways . This biased signaling, the preferential activation of one signaling pathway over another downstream of δ-receptors, may generate better therapeutic profiles .

Pharmacokinetics

A study on a similar compound, bms-986177, showed that hepatic impairment could affect the pharmacokinetic properties of the compound

Result of Action

BMS-986187 enhances the affinity of natural ligands for the δ-opioid receptor . This results in the activation of intracellular signaling pathways, which can lead to various cellular responses.

Action Environment

The action of BMS-986187 can be influenced by various environmental factors. For instance, the presence of natural ligands can enhance the compound’s activity . Additionally, a study suggested that BMS-986187 is sensitive to allosteric modulation with different chemical scaffolds

属性

IUPAC Name |

3,3,6,6-tetramethyl-9-[4-[(2-methylphenyl)methoxy]phenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O4/c1-19-8-6-7-9-21(19)18-34-22-12-10-20(11-13-22)27-28-23(32)14-30(2,3)16-25(28)35-26-17-31(4,5)15-24(33)29(26)27/h6-13,27H,14-18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKIYVKPQNKSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes BMS-986187 a unique therapeutic approach for potential treatment of conditions like IBS?

A1: Unlike traditional agonists that bind directly to the active site of the δ-opioid receptor (DOR), BMS-986187 acts as a positive allosteric modulator (PAM) [, , , , , ]. This means it binds to a different site on the DOR, enhancing the receptor's response to naturally occurring agonists like enkephalins. This approach offers potential advantages like increased selectivity, potentially leading to fewer side effects []. Research suggests that BMS-986187 might be beneficial in treating gut motility disorders like IBS by augmenting the inhibitory effects of DOR agonists on neurogenic contractions in the enteric nervous system (ENS) [].

Q2: How does BMS-986187 impact DOR signaling within the enteric nervous system?

A2: BMS-986187 demonstrates probe-dependence in its actions on DOR in the mouse colon, meaning its effects are contingent upon the presence of an orthosteric agonist []. It enhances the effects of DOR agonists by increasing their ability to inhibit neurogenic contractions, suggesting a potentiation of the DOR signaling pathway []. Additionally, BMS-986187 promotes DOR internalization in myenteric neurons, even in response to weakly internalizing agonists like ARM390, further indicating its influence on DOR signaling dynamics [].

Q3: Can BMS-986187 directly activate the δ-opioid receptor without an orthosteric agonist present?

A3: Research indicates that BMS-986187 can indeed function as a G-protein-biased allosteric agonist []. This means that it can directly activate the DOR, even in the absence of a primary agonist bound to the orthosteric site, and preferentially activate G protein signaling pathways []. This direct activation capability, coupled with its biased signaling, underscores the potential of BMS-986187 as a unique therapeutic tool.

Q4: What are the implications of BMS-986187's ability to enhance endogenous opioid activity for pain management?

A4: Studies have shown that BMS-986187, by itself, can produce significant antinociception, likely by amplifying the actions of naturally occurring opioids in the body []. Furthermore, it can potentiate the analgesic effects of certain opioid agonists, such as methadone, in a dose- and time-dependent manner []. These findings highlight the potential of BMS-986187 to achieve effective pain relief by leveraging and boosting the body's innate pain-modulating mechanisms.

Q5: Has BMS-986187 demonstrated any potential in treating conditions beyond pain and IBS?

A5: Preclinical studies suggest that BMS-986187 may hold promise in treating depression [, ]. It demonstrates antidepressant-like effects in mice, which are blocked by the DOR antagonist naltrindole and absent in DOR knockout mice, confirming a DOR-mediated mechanism [, ]. Furthermore, the antidepressant effects of BMS-986187 appear to be potentiated in the absence of μ-opioid receptor (MOR) activity, suggesting a complex interplay between DOR and MOR in mediating these effects [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

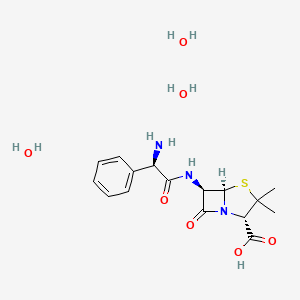

![4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid](/img/structure/B1667240.png)

![2-[3-(Aminomethyl)-4-(2,4-Dichlorophenyl)-2-Methyl-5-Oxo-5,7-Dihydro-6h-Pyrrolo[3,4-B]pyridin-6-Yl]-N,N-Dimethylacetamide](/img/structure/B1667241.png)